Cas no 35388-56-8 (Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)-)

Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)- structure
35388-56-8 structure
Product Name:Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)-
Numero CAS:35388-56-8
MF:C11H12O8
MW:272.208184242249
CID:315136
PubChem ID:161871
Update Time:2025-04-19

Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)-
    • UNII-97F6DHV594
    • FUKIIC ACID
    • CHEBI:166659
    • Q27272009
    • Butanedioic acid, 2-((3,4-dihydroxyphenyl)methyl)-2,3-dihydroxy-, (2R,3S)-
    • racemic Fukiic acid
    • 2-[(3,4-Dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid, 9CI
    • BUTANEDIOIC ACID, 2-((3,4-DIHYDROXYPHENYL)METHYL)-2,3-DIHYDROXY-, (S-(R*,S*))-
    • DTXSID90956805
    • 2-[(3,4-Dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid
    • 97F6DHV594
    • (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-butanedioic acid
    • (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid
    • 3,4-dihydroxybenzyltartaric acid
    • 35388-56-8
    • Inchi: 1S/C11H12O8/c12-6-2-1-5(3-7(6)13)4-11(19,10(17)18)8(14)9(15)16/h1-3,8,12-14,19H,4H2,(H,15,16)(H,17,18)/t8-,11-/m1/s1
    • Chiave InChI: PHFSBARLASYIFM-LDYMZIIASA-N
    • Sorrisi: O[C@@](C(=O)O)([C@@H](C(=O)O)O)CC1C=CC(=C(C=1)O)O

Proprietà calcolate

  • Massa esatta: 272.05316
  • Massa monoisotopica: 272.053
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 357
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 156A^2
  • XLogP3: -0.8

Proprietà sperimentali

  • Densità: 1.775
  • Punto di ebollizione: 577.9°Cat760mmHg
  • Punto di infiammabilità: 317.3°C
  • Indice di rifrazione: 1.705
  • PSA: 155.52

Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)- Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso